molecular formula C32H36F3NO4 B560155 Adomeglivant CAS No. 1488363-78-5

Adomeglivant

Cat. No. B560155
M. Wt: 555.63
InChI Key: FASLTMSUPQDLIB-MHZLTWQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adomeglivant, also known as LY2409021, is a potent and selective glucagon receptor antagonist . It is used to lower blood glucose in healthy people and those with type 2 diabetes .


Molecular Structure Analysis

Adomeglivant has a molecular formula of C32H36F3NO4 . Its average mass is 555.628 Da and its monoisotopic mass is 555.259644 Da . The structure of Adomeglivant includes two benzene rings linked together by a C-C bond .


Physical And Chemical Properties Analysis

Adomeglivant has a density of 1.2±0.1 g/cm3, a boiling point of 656.7±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.1 mmHg at 25°C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 12 freely rotating bonds . Its polar surface area is 76 Å2 .

Scientific Research Applications

  • Scientific Field: Medical and Pharmaceutical Research Adomeglivant, also known as LY2409021, is a potent and selective glucagon receptor antagonist . It’s primarily used in the field of medical and pharmaceutical research, particularly in the study and treatment of diabetes .

  • Application: Treatment of Type 2 Diabetes Adomeglivant has been used in clinical trials for the treatment of type 2 diabetes . It works by blocking the glucagon receptor, which in turn lowers blood glucose levels . This makes it a potential therapeutic agent for managing blood glucose levels in people with type 2 diabetes .

  • Methods of Application In clinical trials, Adomeglivant is typically administered orally . The specific dosage and frequency of administration would depend on the design of the clinical trial and the condition being treated.

As of my last update in 2021, Adomeglivant (also known as LY2409021) is primarily used in the field of medical and pharmaceutical research, particularly in the study and treatment of type 2 diabetes . It works by blocking the glucagon receptor, which in turn lowers blood glucose levels . This makes it a potential therapeutic agent for managing blood glucose levels in people with type 2 diabetes .

Safety And Hazards

Adomeglivant is toxic and can cause serious damage to health by prolonged exposure . It is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It may also pose a possible risk of impaired fertility and harm to an unborn child . Protective measures such as wearing safety goggles, protective gloves, and impervious clothing are recommended when handling Adomeglivant .

properties

IUPAC Name

3-[[4-[(1S)-1-[4-(4-tert-butylphenyl)-3,5-dimethylphenoxy]-4,4,4-trifluorobutyl]benzoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36F3NO4/c1-20-18-26(19-21(2)29(20)23-10-12-25(13-11-23)31(3,4)5)40-27(14-16-32(33,34)35)22-6-8-24(9-7-22)30(39)36-17-15-28(37)38/h6-13,18-19,27H,14-17H2,1-5H3,(H,36,39)(H,37,38)/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASLTMSUPQDLIB-MHZLTWQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)OC(CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C2=CC=C(C=C2)C(C)(C)C)C)O[C@@H](CCC(F)(F)F)C3=CC=C(C=C3)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

555.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adomeglivant

CAS RN

1488363-78-5
Record name Adomeglivant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488363785
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adomeglivant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11704
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ADOMEGLIVANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74Z5ZL2KVG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
22
Citations
M Yang, M Pan, D Huang, J Liu, Y Guo, Y Liu, W Zhang - Cells, 2023 - mdpi.com
… Adomeglivant is an effective antagonist of GCGR that inhibits the transcription of gcgr [40]. In the present study, adomeglivant significantly inhibited the stimulation of the mRNA …
Number of citations: 1 www.mdpi.com
L Zhu, D Dattaroy, J Pham, L Wang, LF Barella, Y Cui… - JCI insight, 2019 - ncbi.nlm.nih.gov
… (C and D) Glucagon (C) and insulin (D) secretion in the presence or absence of adomeglivant (Ado; 1 μM), a selective glucagon receptor antagonist. (E and F) Glucagon (E) and insulin (…
Number of citations: 129 www.ncbi.nlm.nih.gov
WS Zhang, A Pan, X Zhang, A Ying, G Ma… - Nature …, 2019 - nature.com
… We observed that the increase in p52 protein levels was prevented by the glucagon receptor inhibitor adomeglivant (Supplementary Fig. 5a). Forskolin activates adenylyl cyclase to …
Number of citations: 27 www.nature.com
J Zeng, F Weissmann, AP Bertolin, V Posse… - Biochemical …, 2021 - portlandpress.com
The coronavirus disease 2019 (COVID-19) pandemic, which is caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), is a global public health challenge. While …
Number of citations: 36 portlandpress.com
A Sawa-Aihara, K Hattori, G Nagao… - Biological and …, 2023 - jstage.jst.go.jp
Renal fibrosis is scarring and tissue hardening caused by the excess deposition of extracellular matrix proteins in response to chronic inflammation. Renal fibrosis is the primary cause …
Number of citations: 1 www.jstage.jst.go.jp
W Zhu, M Xu, CZ Chen, H Guo, M Shen… - ACS pharmacology & …, 2020 - ACS Publications
The outbreak of coronavirus disease 2019 (COVID-19) caused by severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) has emphasized the urgency to develop effective …
Number of citations: 155 pubs.acs.org
M Patil, NJ Deshmukh, M Patel, GV Sangle - Peptides, 2020 - Elsevier
Diabesity and its related cardio-hepato-renal complications are of absolute concern globally. Last decade has witnessed a growing interest in the scientific community in investigating …
Number of citations: 24 www.sciencedirect.com
A Kim, JG Knudsen, JC Madara, A Benrick, T Hill… - bioRxiv, 2020 - biorxiv.org
Hypoglycaemia is a major barrier to the treatment of diabetes. Accordingly, it is important that we understand the mechanisms regulating the circulating levels of glucagon - the body's …
Number of citations: 1 www.biorxiv.org
A Kim, JG Knudsen, JC Madara, A Benrick, TG Hill… - Elife, 2021 - elifesciences.org
Glucagon is secreted from alpha-cells of the pancreatic islets and has many physiological actions; most notably the potent stimulation of hepatic glucose production to restore …
Number of citations: 17 elifesciences.org
K Miwa, Y Guo, M Hata, N Yamamoto… - Chemical and …, 2023 - jstage.jst.go.jp
Computational screening is one of the fundamental techniques in drug discovery. Each compound in a chemical database is bound to the target protein in virtual, and candidate …
Number of citations: 1 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.